molecular formula C15H10BrClO3 B063526 (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone CAS No. 175136-39-7

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone

Cat. No.: B063526
CAS No.: 175136-39-7
M. Wt: 353.59 g/mol
InChI Key: CYBXDLDZMRBBBM-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxin ring system substituted with bromine and a chlorophenyl group, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone typically involves the bromination of 1,4-benzodioxane followed by a Friedel-Crafts acylation reaction. The bromination can be carried out using bromine in acetic acid, while the acylation involves the reaction of the brominated benzodioxane with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO3/c16-12-8-14-13(19-5-6-20-14)7-11(12)15(18)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXDLDZMRBBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361307
Record name (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-39-7
Record name (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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